![molecular formula C5H8N4O2S B1523067 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole CAS No. 1094755-11-9](/img/structure/B1523067.png)
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole
Overview
Description
“1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole” is an organic compound with the molecular formula C5H8N4O2S and a molecular weight of 188.21 . It appears as a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C5H8N4O2S/c1-12(10,11)5-6-7-8-9(5)4-2-3-4/h4H,2-3H2,1H3
. The SMILES representation is CS(=O)(=O)C1=NN=NN1C2CC2
.
Physical And Chemical Properties Analysis
“1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole” is a powder at room temperature . It has a molecular weight of 188.21 .
Scientific Research Applications
Crystal Structure and Molecular Docking Studies
1-Cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole and its derivatives have been extensively studied for their crystal structures and interactions with biological molecules. For instance, docking studies alongside X-ray crystallography have provided insights into the orientation and interaction of these molecules within the active sites of enzymes like cyclooxygenase-2, revealing their potential as COX-2 inhibitors without inhibitory potency for either cyclooxygenase-1 or -2 enzymes in vitro bioassay studies. This highlights their specificity and potential therapeutic applications in designing anti-inflammatory drugs (Al-Hourani et al., 2015), (Jawabrah Al-Hourani et al., 2020).
Synthesis Methods
Significant research has focused on developing efficient methods for synthesizing 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole derivatives. These studies have led to various synthesis protocols, including those catalyzed by methanesulfonic acid under solvent-free conditions, offering a simple methodology with easy work-up. Such advancements contribute to the broader application of these compounds in chemical synthesis and potential pharmacological uses (Hossein et al., 2013).
Chemical Transformations and Reactivity
Research on 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole derivatives has also explored their reactivity, leading to innovative chemical transformations. For example, the reaction of these tetrazole derivatives with various reagents has been studied for the development of new compounds, including imidoyl azides and dendrimers, showcasing the versatility of tetrazoles in organic synthesis and material science applications (Rao & Lwowski, 1980), (Artamonova et al., 2004).
Applications in Synthesis of Complex Molecules
The unique reactivity of 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole derivatives has been harnessed for the synthesis of complex molecules. Studies have demonstrated the utility of these derivatives in constructing fused s-triazoles and other heterocyclic structures, underscoring their importance in the synthesis of bioactive compounds and potential drug candidates (Sasaki et al., 1984).
Safety And Hazards
properties
IUPAC Name |
1-cyclopropyl-5-methylsulfonyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-12(10,11)5-6-7-8-9(5)4-2-3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPOYAYBQNVHNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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